molecular formula C19H32N2O2 B12494300 ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate

ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate

Cat. No.: B12494300
M. Wt: 320.5 g/mol
InChI Key: OKQGSGYIVICWTO-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-yl]piperazin-1-yl}propanoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate typically involves multiple steps:

    Formation of the tricyclic core: The tricyclic structure is synthesized through a series of cyclization reactions, often starting from simpler bicyclic compounds.

    Piperazine ring introduction: The piperazine ring is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or chemical properties.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate involves its interaction with specific molecular targets. The tricyclic core and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate can be compared with similar compounds such as:

    Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}butanoate: This compound has a similar structure but with a butanoate ester group, which may alter its chemical properties and applications.

    Mthis compound: The methyl ester variant may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific tricyclic structure and the presence of the piperazine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

ethyl 3-[4-(2-adamantyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C19H32N2O2/c1-2-23-18(22)3-4-20-5-7-21(8-6-20)19-16-10-14-9-15(12-16)13-17(19)11-14/h14-17,19H,2-13H2,1H3

InChI Key

OKQGSGYIVICWTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2C3CC4CC(C3)CC2C4

Origin of Product

United States

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